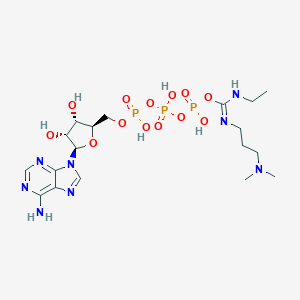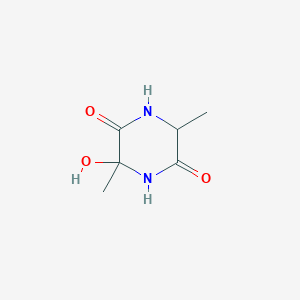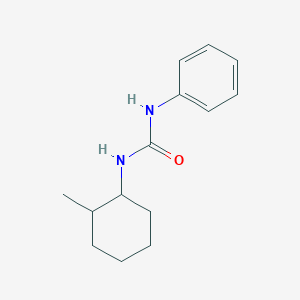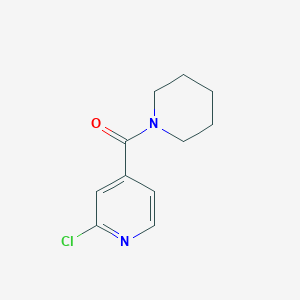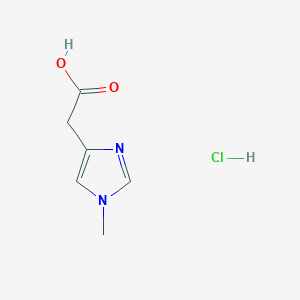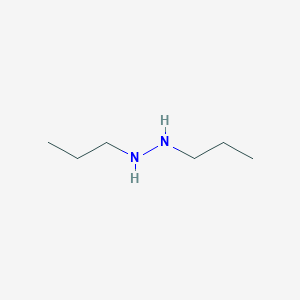
1,2-Dipropylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipropylhydrazine (DPH) is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid that has a boiling point of 170-172°C and a molecular weight of 114.20 g/mol. DPH is a highly reactive compound that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1,2-Dipropylhydrazine is not well understood. It is believed that 1,2-Dipropylhydrazine acts as a DNA-damaging agent by forming adducts with DNA. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress, which can lead to cell damage and death.
Effets Biochimiques Et Physiologiques
1,2-Dipropylhydrazine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell types. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress and alter the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-Dipropylhydrazine in lab experiments is its high reactivity, which allows for the synthesis of various compounds. However, 1,2-Dipropylhydrazine is also highly toxic and can be hazardous to handle. It is important to use appropriate safety measures when working with 1,2-Dipropylhydrazine.
Orientations Futures
There are several future directions for the study of 1,2-Dipropylhydrazine. One area of research is the development of new methods for the synthesis of 1,2-Dipropylhydrazine and its derivatives. Another area of research is the study of the mechanism of action of 1,2-Dipropylhydrazine and its effects on various cell types. Additionally, there is a need for the development of safer methods for handling and working with 1,2-Dipropylhydrazine in the lab.
Méthodes De Synthèse
The synthesis of 1,2-Dipropylhydrazine can be achieved through various methods. One of the most common methods is the reaction of propylhydrazine with propylene oxide. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at a temperature of 100-120°C. Another method involves the reaction of propylamine with hydrazine hydrate in the presence of a catalyst, such as platinum or palladium.
Applications De Recherche Scientifique
1,2-Dipropylhydrazine has been extensively used in scientific research for various applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 1,2-Dipropylhydrazine has also been used as a model compound for the study of the chemical and biological properties of hydrazines.
Propriétés
Numéro CAS |
1615-83-4 |
|---|---|
Nom du produit |
1,2-Dipropylhydrazine |
Formule moléculaire |
C6H16N2 |
Poids moléculaire |
116.2 g/mol |
Nom IUPAC |
1,2-dipropylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
BOOQVRGRSDTZRZ-UHFFFAOYSA-N |
SMILES |
CCCNNCCC |
SMILES canonique |
CCCNNCCC |
Autres numéros CAS |
1615-83-4 |
Synonymes |
1,2-DIPROPYLHYDRAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
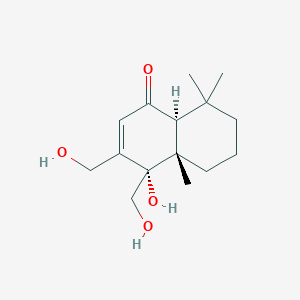


![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)


